molecular formula C14H22O3 B571308 (5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one CAS No. 122079-45-2

(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one

Cat. No.: B571308
CAS No.: 122079-45-2
M. Wt: 238.327
InChI Key: URWJVUPZIGIVFZ-BBCYWQGDSA-N
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Description

(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one is a synthetic furanone derivative offered for investigative purposes. The furanone pharmacophore is a recognized privileged scaffold in medicinal chemistry, known for interacting with diverse biological targets. Furanone derivatives are frequently explored in early-stage research for a wide spectrum of potential therapeutic activities, which have included anti-inflammatory, anticancer, and antimicrobial applications in preliminary studies. The specific research applications and mechanism of action for this particular compound are yet to be fully characterized and published. Researchers are encouraged to consult the primary scientific literature for the latest findings on this and related furanone compounds to guide their investigative use. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-[(5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10-,11?,12?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWJVUPZIGIVFZ-BBCYWQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(C(C1)O[C@@H]2C=CC(=O)O2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721374
Record name (5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122079-45-2
Record name (5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photooxidation of Furfural to 5-Hydroxy-2(5H)-furanone

The synthesis begins with 5-hydroxy-2(5H)-furanone (2.13), prepared via photooxidation of furfural (2.14) in methanol under oxygen atmosphere. This method, scalable to 100-gram batches, yields 2.13 in quantitative yield with methyl formate as the sole byproduct. The reaction proceeds via a [4+2] cycloaddition of singlet oxygen, followed by methanol addition and fragmentation (Scheme 1).

Scheme 1 : Photooxidation mechanism of furfural to 5-hydroxy-2(5H)-furanone.

Menthol Acetalization: Diastereomeric Control

5-Hydroxy-2(5H)-furanone undergoes acetalization with (1R,2S,5R)-l-menthol to form 5-menthyloxy-2(5H)-furanone (2.16). Two protocols are prominent:

  • Solvent-free thermal acetalization : Heating 2.13 with 1.1–1.5 equivalents of l-menthol at 100°C for 20 hours yields a 60:40 mixture of (5R)- and (5S)-diastereomers (2.16a and 2.16b) in 61% yield.

  • Acid-catalyzed azeotropic acetalization : Refluxing 2.13 with l-menthol and p-toluenesulfonic acid (p-TsOH) in toluene, with water removal via Dean-Stark apparatus, improves reaction efficiency and reduces side products like β-formylacrylic acid menthyl ester (2.19).

Diastereomeric Resolution via Crystallization

DiastereomerRatio (Initial)SolventCrystallization YieldPurity
2.16a (5R)60:40n-Hexane60%>99%
2.16b (5S)40:60Petroleum ether35%95%

Sulfurane-Mediated Stereoselective Cyclization

Epoxycyclization with Diphenylisopropylidene Sulfurane

The patent US4769478A discloses a stereoselective route to bicyclic ethers using diphenylisopropylidene sulfurane. Reacting 5R-hydroxy-2,5-dihydrofuran-2-one with sulfurane yields (1R,4R,5S)-6,6-dimethyl-4-[(1R,2S,5R)-menthyloxy]-3-oxabicyclo[3.1.0]hexan-2-one with exclusive cis-stereochemistry. The reaction’s stereoselectivity arises from sulfurane’s preferential attack on the 4-carbon of the furanone in its trans conformation relative to the 5-OZ group, followed by cyclization.

Mechanistic Insight :

  • Sulfurane attacks the 4-carbon of the furanone, stabilized by the trans-5-OZ group.

  • Cyclization forms the bicyclo[3.1.0]hexane core with exo-OZ configuration.

  • Hydrolysis of the ether yields the 4-hydroxy derivative with retained stereochemistry.

Acid-Catalyzed Epimerization for Stereochemical Inversion

Equilibrium Shifting via Protic Acids

Epimerization at the 5-position of 5-menthyloxy-2(5H)-furanone is achievable using protic acids (e.g., HCl, H2SO4) in polar solvents. For example, stirring 2.16a in acetone with 1N HCl at 20–25°C for 2 hours equilibrates the 5R/5S ratio to 50:50, enabling isolation of the (5S)-isomer after neutralization and extraction.

Key Variables :

  • Solvent : Acetone > DMF > CH2Cl2 (epimerization rate correlates with polarity).

  • Temperature : Higher temperatures (50°C) reduce reaction time but risk furanone degradation.

Quality Control and Analytical Validation

NMR Spectroscopy for Diastereomeric Ratio Analysis

1H NMR spectroscopy at 300 MHz resolves diastereomers via distinct acetal proton signals:

  • 2.16a (5R) : δ 5.42 ppm (d, J = 1.0 Hz).

  • 2.16b (5S) : δ 5.38 ppm (d, J = 1.0 Hz).

Chiral HPLC for Enantiomeric Excess Determination

Chemical Reactions Analysis

Types of Reactions

(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furanone ring, where nucleophiles such as amines or thiols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the furanone ring.

Scientific Research Applications

Chemical Information

  • IUPAC Name : (5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one
  • Molecular Formula : C14H22O3
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 57347142

Structural Characteristics

The compound features a furan ring, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The presence of the cyclohexyl group contributes to its hydrophobic properties, making it suitable for various applications in medicinal chemistry and material science.

Biological Activities

Furan derivatives are known for their diverse biological activities. Research indicates that this specific compound exhibits potential pharmacological effects, including:

  • Anticancer Activity : Studies have shown that furan derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : Furan-based compounds have been evaluated for their antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against microbial pathogens .

Synthetic Methodologies

The synthesis of furan derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simple precursors. The development of one-pot synthesis methods for furan derivatives has been reported to improve yields and reduce the need for extensive purification processes . This compound can be synthesized through reactions involving cyclization processes that incorporate various functional groups.

Industrial Applications

Furans are utilized in the production of agrochemicals and as intermediates in organic synthesis. The unique properties of this compound may lead to its application in:

  • Agrochemicals : Its potential as a pesticide or herbicide is under investigation due to its biological activity against pests .
  • Material Science : The compound may find use in the development of organic semiconductors or light-emitting diodes (LEDs), leveraging the electronic properties of furan derivatives .

Case Study 1: Anticancer Activity

A study examining the anticancer properties of various furan derivatives found that certain structural modifications significantly enhanced cytotoxicity against human liver cancer cell lines. The specific modifications related to the cyclohexyl group in this compound were noted to improve interaction with cellular targets .

Case Study 2: Synthesis Optimization

Research focusing on optimizing synthetic pathways for furan derivatives highlighted the advantages of using catalyst-free conditions in one-pot reactions. This method not only simplified the synthesis of this compound but also resulted in higher yields compared to traditional multi-step syntheses .

Mechanism of Action

The mechanism of action of (5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Diversity

The furan-2(5H)-one scaffold is highly versatile, with modifications at positions 3, 4, and 5 leading to diverse biological and chemical properties. Key analogues include:

Compound Name Substituents (Position) Key Features Reference
(5S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one Cl (3), cyclohexyloxy (5) Chloro-substituted; used in nucleophilic displacement reactions
(5S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one Br (3), diallylamino (4), cyclohexyloxy (5) Bromo and amino groups; potential antitumor activity
(5S)-5-(6-Hydroxy-6-methyloctyl)furan-2(5H)-one Alkyl chain (5) Natural product from Streptomyces; no cytotoxicity (IC₅₀ >50 mg·L⁻¹)
(5S)-5-[(1S)-1,2-Dipivaloyloxyethyl]furan-2(5H)-one Pivaloyloxyethyl (5) Photoactivated cycloaddition precursor; diastereoselective synthesis
(5S)-5-(tert-Butyldimethylsiloxymethyl)furan-2(5H)-one Siloxymethyl (5) Protected alcohol; used in photoinduced methanol addition reactions

Key Observations :

  • Stereochemical Influence : The (1R,2S,5R)-cyclohexyloxy group in the title compound and its analogues dictates chair conformation in the cyclohexane ring, influencing molecular rigidity and binding interactions .
  • Biological Activity: Alkyl-substituted furanones (e.g., from Streptomyces) lack cytotoxicity, whereas halogenated/aminated derivatives show promise in medicinal chemistry .

Physicochemical Properties

Compound Melting Point (°C) [α]D (Solvent) Solubility Reference
(5S)-5-(tert-Butyldimethylsiloxymethyl)furan-2(5H)-one 31 −146° (CHCl₃) Soluble in THF, CH₂Cl₂
(5S)-5-[(1S)-1,2-Dipivaloyloxyethyl]furan-2(5H)-one 94–95 Not reported Insoluble in H₂O
(5S)-3-Chloro-5-[(1R,2S,5R)-cyclohexyloxy]furan-2(5H)-one 138–140 Not reported Soluble in CH₂Cl₂

Notes:

  • Siloxymethyl derivatives exhibit lower melting points due to increased hydrophobicity .
  • Halogenated compounds often require chromatographic purification .

Biological Activity

The compound (5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one , also known as a furan derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological profile, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H26O3C_{17}H_{26}O_3, and it features a complex structure that contributes to its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Antioxidant Activity

Research has indicated that furan derivatives can exhibit significant antioxidant properties. A study demonstrated that compounds with similar structural motifs showed potent scavenging effects on free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated. In vitro assays revealed that related furan compounds inhibited carbohydrate-hydrolyzing enzymes, suggesting potential applications in managing diabetes by regulating blood sugar levels .

The proposed mechanisms of action for this compound include:

  • Free Radical Scavenging : The compound may neutralize free radicals, thereby reducing oxidative damage.
  • Enzyme Interaction : It likely interacts with various enzymes involved in metabolic processes, influencing glucose and lipid metabolism.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could affect signaling pathways related to inflammation and metabolism.

Study 1: Antioxidant Efficacy

In a comparative study involving several furan derivatives, this compound demonstrated a notable reduction in lipid peroxidation markers in vitro, indicating strong antioxidant activity .

Study 2: Enzyme Inhibition Profile

A screening of various furan compounds against key carbohydrate-hydrolyzing enzymes revealed that this compound inhibited alpha-glucosidase activity effectively, suggesting its potential utility in diabetes management .

Data Summary

Activity Effect Reference
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of alpha-glucosidase
HypolipidemicPotential lipid-lowering effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with chiral precursors like (5S)-5-(l-menthyloxy)-2(5H)-furanone ( ). Use tandem Michael addition-elimination reactions with nucleophiles (e.g., diallylamine) in the presence of potassium fluoride (KF) as a base (yield: ~78%) .
  • Step 2 : Optimize solvent choice (e.g., THF for solubility) and temperature (room temperature to 0°C) to control stereoselectivity .
  • Step 3 : Purify via silica gel chromatography with petroleum ether/ethyl acetate gradients .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Determine absolute configuration using orthorhombic crystal systems (e.g., space group P21_121_121_1) and refine with MoKα radiation (λ = 0.71073 Å). Bond lengths and angles can resolve chiral centers (e.g., C4(S), C7(R)) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants (e.g., J values for axial vs. equatorial protons on cyclohexyl groups) .

Q. What preliminary assays are used to evaluate the biological activity of this furanone derivative?

  • Methodology :

  • Antimicrobial testing : Screen against Staphylococcus spp. using broth microdilution (MIC assays) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤100 μM .

Advanced Research Questions

Q. How does diastereoselectivity in the synthesis of this compound depend on reaction conditions?

  • Methodology :

  • Catalyst screening : Compare KF, Cs2_2CO3_3, and DBU bases to assess yield and selectivity .
  • Temperature effects : Lower temperatures (0°C) favor kinetic control, reducing epimerization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, enhancing selectivity .

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map energy profiles for Michael addition steps .
  • Molecular docking : Predict binding interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodology :

  • Purity validation : Confirm compound purity via HPLC (≥95%) and elemental analysis .
  • Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What strategies stabilize this compound under physiological conditions for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce ester groups at the furanone oxygen to enhance hydrolytic stability .
  • Encapsulation : Use PEGylated liposomes to improve solubility and reduce rapid clearance .

Q. How does the cyclohexyl substituent influence the compound’s conformational dynamics?

  • Methodology :

  • Dynamic NMR : Analyze chair-flip kinetics of the cyclohexyl group at variable temperatures (298–318 K) .
  • NOESY experiments : Identify spatial proximities between the cyclohexyl methyl group and furanone protons .

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